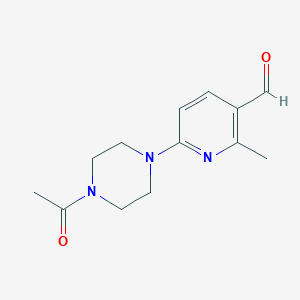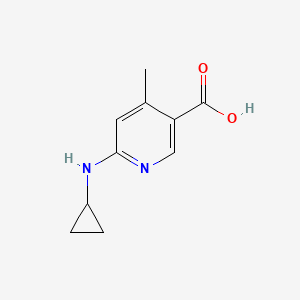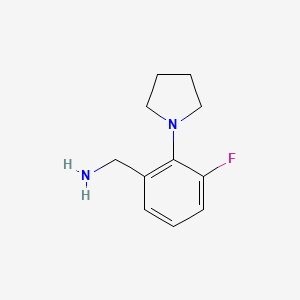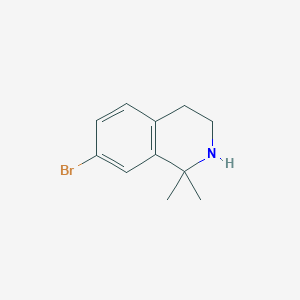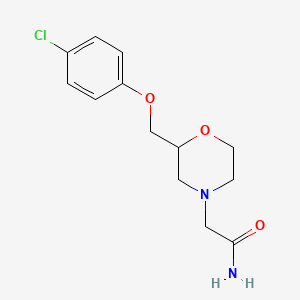
1-((1H-Pyrazol-3-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1H-Pyrazol-3-yl)methyl)piperazine is a heterocyclic compound that features a pyrazole ring attached to a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-((1H-Pyrazol-3-yl)methyl)piperazine typically involves the reaction of pyrazole derivatives with piperazine. One common method includes the nucleophilic substitution and cyclization of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . Another method involves the use of phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods: For large-scale industrial production, the method involving 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine is preferred due to its simplicity, safety, and cost-effectiveness. This method avoids the use of highly toxic or expensive reagents and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Pyrazol-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1H-Pyrazol-3-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a role in inhibiting the DPP-4 enzyme, which is involved in the regulation of glucose metabolism. This inhibition helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole-piperazine derivative used as an intermediate in the synthesis of DPP-4 inhibitors.
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)piperazine:
Uniqueness: 1-((1H-Pyrazol-3-yl)methyl)piperazine is unique due to its specific structural configuration, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields further highlight its significance .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-2-10-11-8(1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11) |
InChI Key |
CWJANZZJSVNHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



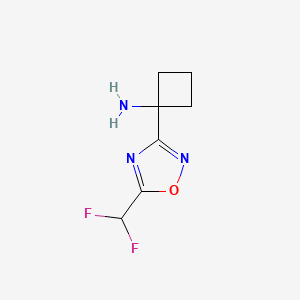
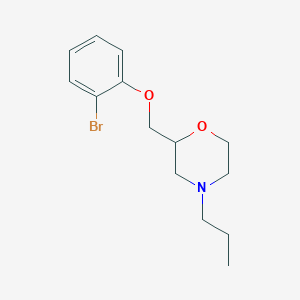
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
